molecular formula C21H12N2O4S B2730655 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 309274-37-1

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2730655
CAS RN: 309274-37-1
M. Wt: 388.4
InChI Key: VHNXZEXNNAQYOU-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzofuran ring, a thiazole ring, and a chromene ring, making it a complex molecule with unique chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, like 6H-benzo[c]chromen-6-ones, highlights the importance of synthetic protocols in accessing various bioactive heterocycles. These compounds serve as core structures in secondary metabolites with significant pharmacological importance, necessitating efficient synthetic procedures due to their limited natural availability. For instance, studies have reviewed synthetic strategies involving Suzuki coupling reactions, lactonization, and metal-catalyzed cyclization processes that are pivotal in constructing complex molecules with desired biological activities (Mazimba, 2016).

Pharmacological Evaluation

Benzofused thiazole derivatives, sharing structural similarities with the query compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These studies suggest the potential of such derivatives in serving as leads for the development of new therapeutic agents, emphasizing the importance of the benzofuran and thiazole moieties in contributing to the compounds' bioactivities (Raut et al., 2020).

Bioactivity and Synthesis of Benzofuran Derivatives

Benzofuran derivatives have been identified for their strong biological activities, including anti-tumor, antibacterial, and anti-viral properties. Recent discoveries of benzofuran compounds with anti-hepatitis C virus activity highlight the therapeutic potential of these molecules. Additionally, innovative synthetic methods have been developed to construct benzofuran rings, demonstrating the versatility of these compounds in drug discovery and development (Miao et al., 2019).

Anticancer Potentials of Benzothiazole Derivatives

Benzothiazole and its derivatives are notable for their wide range of biological activities, including anticancer potentials. The structure-activity relationship studies of benzothiazole derivatives indicate their significance in developing novel anticancer agents, demonstrating the crucial role of structural moieties similar to those in the query compound in medicinal chemistry (Pathak et al., 2019).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O4S/c24-19(14-9-12-5-1-4-8-17(12)27-20(14)25)23-21-22-15(11-28-21)18-10-13-6-2-3-7-16(13)26-18/h1-11H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNXZEXNNAQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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